Electron Delocalization in Derived Polysilanes: 4-n-Butylphenyl vs. 4-tert-Butylphenyl Isomer
Poly[bis(p-n-butylphenyl)silane] (PBPS), which is synthesized from a dichloro monomer derived from the target compound or its synthetic equivalent, exhibits a degree of electron delocalization (ndel) of approximately 36 Si units for excess electrons. In contrast, the tert-butyl analog, poly[bis(p-tert-butylphenyl)silane], exhibits an ndel of only ~14 Si units, a value comparable to poly(methylphenylsilane) [1]. The 2.6‑fold higher delocalization in the n-butylphenyl system indicates that the linear n-butyl group enables more extensive σ‑conjugation along the silicon backbone than the bulky tert-butyl group, directly translating to superior charge‑transport properties in solid‑state devices.
| Evidence Dimension | Degree of electron delocalization (ndel, Si units) for excess electrons in polysilane backbone |
|---|---|
| Target Compound Data | ndel ≈ 36 Si units (poly[bis(p-n-butylphenyl)silane]) |
| Comparator Or Baseline | ndel = 14 Si units (poly[bis(p-tert-butylphenyl)silane]) |
| Quantified Difference | ≈ 2.6× higher delocalization for n-butylphenyl vs. tert-butylphenyl isomer |
| Conditions | Electron beam pulse radiolysis; empirical oscillator strength–delocalization relationship (f•⁺ > 0.65 for poly[bis(p-alkylphenyl)silane]s vs. f•⁺ = 0.35 for poly(methylphenylsilane)) |
Why This Matters
For procurement decisions in optoelectronic polymer synthesis, the n‑butylphenylsilane monomer is functionally non‑interchangeable with the tert‑butylphenyl isomer, as only the n‑butyl derivative yields the high delocalization required for efficient near‑UV electroluminescent devices.
- [1] Seki, S., et al. (2002). Dynamics of Charge Carriers on Poly[bis(p-alkylphenyl)silane]s by Electron Beam Pulse Radiolysis. Journal of Physical Chemistry B, 106(27), 6852–6856. Data extracted from scienceplus.abes.fr record. View Source
